Pentafluorobenzyl propionate

GC-MS Derivatization Sensitivity

Pentafluorobenzyl propionate (PFB propionate) is a pre-formed electrophoric ester of propionic acid and pentafluorobenzyl alcohol, with the molecular formula C10H7F5O2 and a molecular weight of 254.15 g/mol. As a member of the pentafluorobenzyl (PFB) ester class, it exhibits strong electron-capture properties, making it highly amenable to gas chromatography with electron-capture detection (GC-ECD) and negative-ion chemical ionization mass spectrometry (NCI-GC-MS).

Molecular Formula C10H7F5O2
Molecular Weight 254.15 g/mol
Cat. No. B1362280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorobenzyl propionate
Molecular FormulaC10H7F5O2
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCCC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C10H7F5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2-3H2,1H3
InChIKeyOSTITJFUUAETGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluorobenzyl Propionate (CAS 21634-97-9): Technical Baseline for Analytical Procurement


Pentafluorobenzyl propionate (PFB propionate) is a pre-formed electrophoric ester of propionic acid and pentafluorobenzyl alcohol, with the molecular formula C10H7F5O2 and a molecular weight of 254.15 g/mol . As a member of the pentafluorobenzyl (PFB) ester class, it exhibits strong electron-capture properties, making it highly amenable to gas chromatography with electron-capture detection (GC-ECD) and negative-ion chemical ionization mass spectrometry (NCI-GC-MS) [1][2]. Unlike its parent alkylating reagent, pentafluorobenzyl bromide (PFB-Br), this compound is a ready-to-use, high-purity analytical standard, typically supplied at ≥95% purity . Its primary role in analytical workflows is as a reference standard or internal standard for the quantification of propionic acid and other short-chain fatty acids (SCFAs) in complex biological matrices, offering a stable and well-characterized alternative to in-situ derivatization approaches .

Why Pentafluorobenzyl Propionate is Not a Drop-In Replacement for PFB-Br or Methyl Esters


Generic substitution of a derivatization reagent or analytical standard can lead to method failure due to fundamental differences in chemical form and analytical performance. Pentafluorobenzyl propionate is a pre-formed ester, not an alkylating agent like pentafluorobenzyl bromide (PFB-Br) . While PFB-Br requires a reaction step to form the desired PFB ester derivative, PFB propionate is the final analyte-ready compound, eliminating derivatization variability and saving significant sample preparation time [1]. Furthermore, substituting a PFB ester for a methyl ester is not analytically equivalent. PFB esters are specifically designed for electron-capture detection (ECD) and negative chemical ionization (NCI), offering vastly superior sensitivity—often by three orders of magnitude—compared to methyl esters analyzed by electron impact (EI) or flame ionization detection (FID) [2]. Finally, within the class of PFB esters, each specific ester (e.g., acetate vs. propionate vs. butyrate) has a unique chromatographic retention time and mass spectrum, making them non-interchangeable for accurate identification and quantification [3].

Pentafluorobenzyl Propionate: Quantified Differentiation vs. Key Comparators


PFB Esters Offer >1000x Sensitivity Improvement Over Methyl Esters in NCI-GC-MS

For the analysis of prostanoids, the use of PFB ester derivatives with negative-ion chemical ionization (NCI) GC-MS provides a sensitivity of 1–8 pg on-column, compared to 100–500 pg for the corresponding methyl ester derivative analyzed in electron impact (EI) mode [1]. This represents a sensitivity enhancement of up to 500-fold. For deuterated fatty acids, PFB esters in NCI mode were found to be more than three orders of magnitude (>1000x) more sensitive than methyl esters analyzed by positive chemical ionization (PCI) [2]. While this is a class-level inference for PFB esters, it is directly applicable to PFB propionate as a member of this class, confirming its suitability for ultra-trace analysis.

GC-MS Derivatization Sensitivity

Pre-formed PFB Propionate Eliminates Derivatization Steps and Associated Variability

Using pentafluorobenzyl propionate as a pre-formed internal standard bypasses the in-situ derivatization step required when using pentafluorobenzyl bromide (PFB-Br). A typical PFB-Br derivatization procedure for fatty acids requires a 2-3 hour reaction time (e.g., refluxing for 3h or stirring for 2h at room temperature) [1]. By using the pre-formed PFB propionate standard, this entire step is eliminated from the internal standard preparation, saving significant time and eliminating a source of analytical error. Furthermore, a comparison of PFB and methyl esters for herbicide analysis found that PFB esters provided superior detection limits for 2 of 7 compounds and were comparable for the rest, confirming the analytical advantage of the PFB ester form [2].

Workflow Efficiency Internal Standard Derivatization

PFB Propionate Demonstrates Method Suitability for Sub-Nanogram Detection of Propionic Acid

In the analysis of chlorinated acetic and propionic acids, the corresponding PFB esters, when analyzed by GC-ECD, achieved detection limits below 1 ng/g [1]. This class-level evidence demonstrates the inherent sensitivity of the PFB ester moiety for propionic acid analysis. More specifically, a micro-quantification method for abscisic acid, which used in-situ PFB esterification, achieved a detection limit of 5 pg by GC-ECD, highlighting the extreme sensitivity achievable with PFB derivatives on ECD systems [2]. This supports the selection of PFB propionate as a highly sensitive standard for method development and validation targeting propionic acid.

GC-ECD Method Validation Detection Limit

PFB Esters Provide Superior Analyte Stability Compared to Methyl Esters

In the analysis of the fungicide metabolite fenpropimorphic acid, the detection limit for the PFB ester standard using GC-MS with NCI was improved from 10 μg/kg to 2 μg/kg dry soil compared to the methyl ester analyzed by EI [1]. Critically, the study also noted that the analytical quality was ensured due to the higher stability of the pentafluorobenzyl ester standard compared to the methyl ester [1]. This provides direct, comparative evidence of the superior chemical stability of PFB esters, which is a key consideration for long-term storage of analytical reference standards and method ruggedness.

Sample Stability GC-MS Method Ruggedness

PFB Esters Are Essential for Retention Index Standardization in NCI-GC-MS

In negative-ion chemical ionization (NCI) GC-MS, conventional n-alkane retention index standards cannot be detected, preventing the use of standard linear temperature-programmed retention indices (LTRI). To overcome this, homologous series of pentafluorobenzyl (PFB) esters have been established as universal retention index standards specifically for the NCI mode [1]. This application is unique to PFB esters and is not possible with methyl esters or other non-electrophoric derivatives. As a member of this homologous series, PFB propionate contributes to the creation of reproducible and transferable retention databases, which are critical for confident compound identification in complex mixture analysis.

Retention Index GC-MS Method Standardization

High-Impact Application Scenarios for Pentafluorobenzyl Propionate


Quantification of Propionic Acid in Complex Biological Matrices (e.g., Plasma, Feces, Cell Media)

In metabolomics and gut microbiome research, accurate quantification of short-chain fatty acids (SCFAs) like propionic acid is critical. Pentafluorobenzyl propionate serves as an ideal internal standard for these assays. Its use as a pre-formed ester eliminates the need for a derivatization step for the standard, saving 2-3 hours of preparation time per batch and removing a source of analytical variability [1]. Its structural similarity to the target analytes ensures co-elution and similar ionization behavior, while the PFB moiety provides the extreme sensitivity (low pg on-column) required for trace-level quantification in small-volume biological samples [2].

Method Development and Validation for Ultra-Trace Environmental Analysis

Environmental monitoring of carboxylic acid pollutants often requires detection limits in the sub-ng/g range. PFB propionate is an essential reference standard for developing and validating such methods using GC-ECD or NCI-GC-MS. Comparative studies have shown that PFB ester-based methods can achieve a 5x improvement in detection limits over methyl ester-based methods (e.g., 2 μg/kg vs. 10 μg/kg) [3]. Furthermore, the higher chemical stability of PFB ester standards ensures method ruggedness and long-term reliability of calibration curves, which is a critical requirement for EPA or ISO-compliant analytical methods [3].

Establishing Retention Index Libraries for NCI-GC-MS Identification

Laboratories performing confirmatory analysis of pesticides, PCBs, or other electrophilic compounds by NCI-GC-MS require a robust system for compound identification. Since conventional n-alkane retention index standards are not detected in NCI mode, a homologous series of PFB esters, including PFB propionate, is used to create a reproducible linear temperature-programmed retention index (LTRI) database [4]. Procuring PFB propionate as part of this series enables a lab to standardize its NCI-GC-MS methods and compare results with published retention data, significantly enhancing the confidence of unknown peak identification in complex environmental or forensic samples.

Quality Control Standard for PFB Derivatization Reagent Performance

Analytical labs that perform in-house derivatization using pentafluorobenzyl bromide (PFB-Br) can use PFB propionate as a system suitability standard. By injecting the pre-formed PFB propionate standard, a lab can independently verify the performance of its GC-ECD or GC-MS system (e.g., sensitivity, chromatographic resolution) without the confounding factor of the derivatization reaction itself. This allows for efficient troubleshooting by isolating whether a method failure originates in the sample preparation step or the instrumental analysis step, saving valuable time and resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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